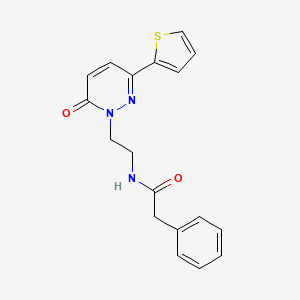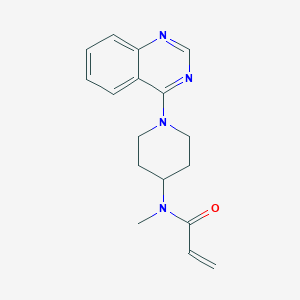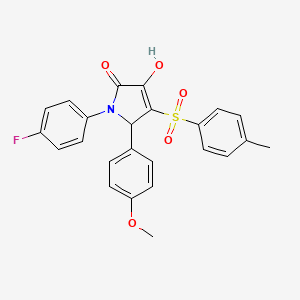
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one, commonly known as FMePyOH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMePyOH is a pyrrole derivative that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- NMR Spectroscopy Applications: The compound's structure can be analyzed using NMR spectroscopy techniques. Research by Sørum et al. (2010) demonstrates the utility of 1H, 13C, and 19F NMR in studying similar fluorinated compounds, providing insights into their chemical structure and interactions (Sørum et al., 2010).
Synthesis and Reactivity
- Synthesis Techniques: Research into the synthesis of similar fluorinated compounds can be found in studies like that of Ragan et al. (2003), which explore methodologies like Ullman Methoxylation, crucial for the development of complex organic molecules (Ragan et al., 2003).
- Formation of Metal-Lustrous Organic Crystals: Ogura et al. (2006) investigated the formation of organic crystals with metallic luster using compounds with a similar structural framework. This research highlights potential applications in material science, particularly in the creation of novel organic crystals (Ogura et al., 2006).
Medicinal Chemistry and Drug Design
- Drug Development and Characterization: Studies on compounds with structural similarities have been conducted to explore their medicinal properties. For example, Murthy et al. (2017) examined the synthesis, characterization, and potential drug applications of a compound structurally related to the one , highlighting its potential in drug development (Murthy et al., 2017).
- Biological Activity Assessment: The assessment of biological activity, as demonstrated by Gorle et al. (2016) in their study of pyrimidine derivatives, is another important application. Such research can inform the development of new drugs and therapeutic agents (Gorle et al., 2016).
Molecular Imaging and Diagnostics
- Molecular Imaging: Kepe et al. (2006) utilized a fluorinated compound similar to the one for molecular imaging in Alzheimer's disease research. This application is crucial for diagnostic imaging in various medical conditions (Kepe et al., 2006).
Materials Science and Engineering
- Electrochromic Properties: Arslan et al. (2007) studied the electrochromic properties of a soluble conducting polymer synthesized from a structurally related compound. Such research can contribute to the development of smart materials and advanced engineering applications (Arslan et al., 2007).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNCFDKNCCGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

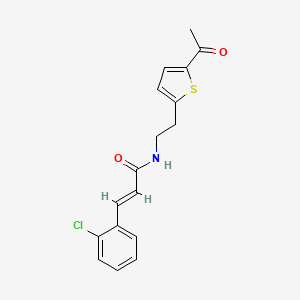
![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

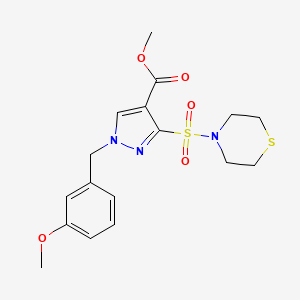

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)


![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
